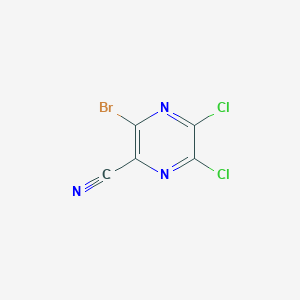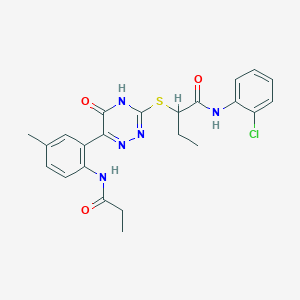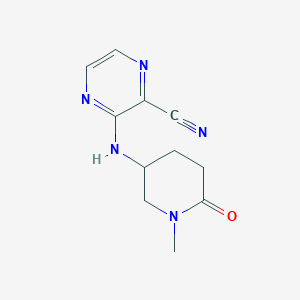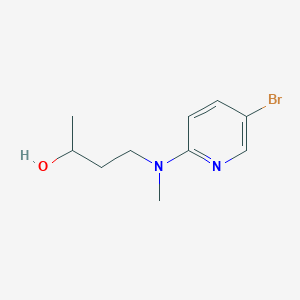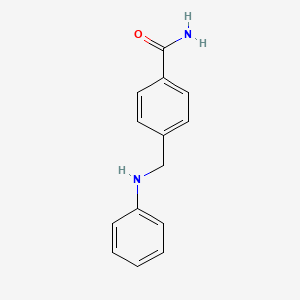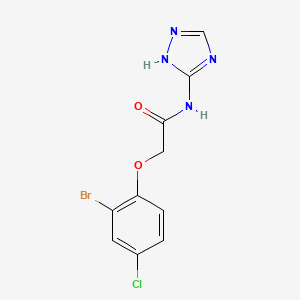
2-(2-bromo-4-chlorophenoxy)-N-(4H-1,2,4-triazol-3-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-bromo-4-chlorophenoxy)-N-(4H-1,2,4-triazol-3-yl)acetamide is a synthetic organic compound that belongs to the class of acetamides. This compound is characterized by the presence of a bromo and chloro-substituted phenoxy group attached to an acetamide moiety, which is further linked to a triazole ring. The unique structure of this compound makes it of interest in various fields of scientific research, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-bromo-4-chlorophenoxy)-N-(4H-1,2,4-triazol-3-yl)acetamide typically involves the following steps:
Preparation of 2-bromo-4-chlorophenol: This intermediate can be synthesized by bromination of 4-chlorophenol using bromine in the presence of a suitable catalyst.
Formation of 2-(2-bromo-4-chlorophenoxy)acetic acid: The 2-bromo-4-chlorophenol is then reacted with chloroacetic acid in the presence of a base such as sodium hydroxide to form the corresponding phenoxyacetic acid derivative.
Amidation with 4H-1,2,4-triazole-3-amine: The final step involves the reaction of 2-(2-bromo-4-chlorophenoxy)acetic acid with 4H-1,2,4-triazole-3-amine in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to yield the desired acetamide compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but may involve optimization of reaction conditions, such as temperature, pressure, and solvent choice, to enhance yield and purity. Continuous flow reactors and automated synthesis platforms may also be employed to scale up production.
Chemical Reactions Analysis
Types of Reactions
Substitution Reactions: The bromo and chloro substituents on the phenoxy ring can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of different derivatives.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the triazole ring and the phenoxy group, resulting in the formation of various oxidized or reduced products.
Hydrolysis: The acetamide moiety can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide, potassium tert-butoxide, or other strong nucleophiles can be used under reflux conditions.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed under controlled conditions.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used under anhydrous conditions.
Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid, while basic hydrolysis can be carried out using sodium hydroxide.
Major Products Formed
Substitution Products: Various substituted phenoxy derivatives.
Oxidized Products: Oxidized forms of the triazole ring and phenoxy group.
Reduced Products: Reduced forms of the triazole ring and phenoxy group.
Hydrolysis Products: Corresponding carboxylic acid and amine derivatives.
Scientific Research Applications
2-(2-bromo-4-chlorophenoxy)-N-(4H-1,2,4-triazol-3-yl)acetamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structure and biological activities.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-(2-bromo-4-chlorophenoxy)-N-(4H-1,2,4-triazol-3-yl)acetamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.
Pathways Involved: The exact pathways depend on the specific biological activity being investigated. For example, in antimicrobial studies, the compound may disrupt cell membrane integrity or inhibit essential enzymes.
Comparison with Similar Compounds
Similar Compounds
- 2-(2-bromo-4-fluorophenoxy)-N-(4H-1,2,4-triazol-3-yl)acetamide
- 2-(2-chloro-4-bromophenoxy)-N-(4H-1,2,4-triazol-3-yl)acetamide
- 2-(2-bromo-4-methylphenoxy)-N-(4H-1,2,4-triazol-3-yl)acetamide
Uniqueness
2-(2-bromo-4-chlorophenoxy)-N-(4H-1,2,4-triazol-3-yl)acetamide is unique due to the specific combination of bromo and chloro substituents on the phenoxy ring, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C10H8BrClN4O2 |
|---|---|
Molecular Weight |
331.55 g/mol |
IUPAC Name |
2-(2-bromo-4-chlorophenoxy)-N-(1H-1,2,4-triazol-5-yl)acetamide |
InChI |
InChI=1S/C10H8BrClN4O2/c11-7-3-6(12)1-2-8(7)18-4-9(17)15-10-13-5-14-16-10/h1-3,5H,4H2,(H2,13,14,15,16,17) |
InChI Key |
QUTIQIIBISMMHH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1Cl)Br)OCC(=O)NC2=NC=NN2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![N'-[1-(4-biphenylyl)ethylidene]-2-hydroxybenzohydrazide](/img/structure/B14910661.png)
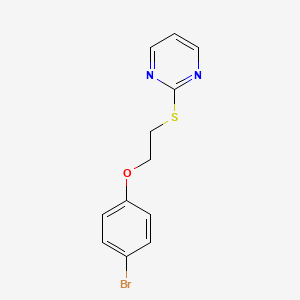
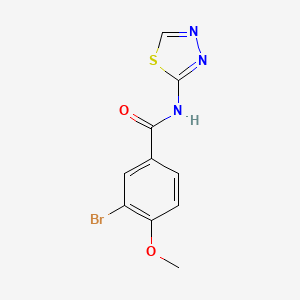
![6-bromo-9H-pyrido[3,4-b]indole-3-carboxylic acid](/img/structure/B14910677.png)

